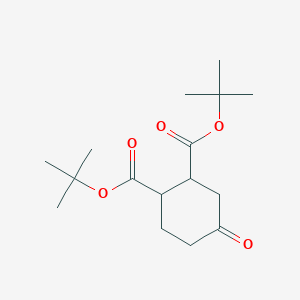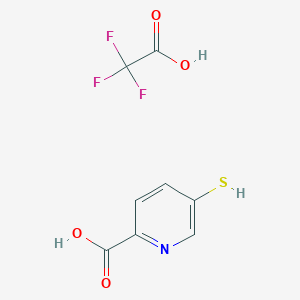
6-chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as CQ, is an organic compound with a broad range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 254.6 g/mol. CQ is a derivative of quinazolinone, a heterocyclic compound with two nitrogen atoms in the ring structure. It is a versatile compound that has been used in numerous studies for its unique properties and structure.
Scientific Research Applications
1. Fluorescent Probes for Hydrogen Peroxide Detection
A novel fluorescent probe based on a quinazolinone derivative, similar to 6-chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, was developed for hydrogen peroxide analysis. This probe demonstrated a significant change in fluorescence intensity upon the addition of H2O2, showing potential as a tool for rapid H2O2 detection in various samples, including milk (Cai, Kuang, Pan, Liu, & Jiang, 2015).
2. Cytotoxic Evaluation in Cancer Research
Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects, particularly against cancer cell lines. The study includes compounds related to this compound, highlighting the potential of these derivatives in cancer research (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).
3. Mass Spectrometry Analysis in Chemistry
The study of electron impact ionization mass spectra of 3-substituted-2-hydroxy-4(3H)-quinazolinones, closely related to the compound , provides valuable insights into the chemical structure and fragmentation patterns of these compounds, essential for applications in analytical chemistry (Deen & Fattah, 2003).
4. Catalysis in Organic Synthesis
Quinazolinone derivatives are crucial in the synthesis of various pharmacologically active compounds. Their role as catalysts or intermediates in organic reactions, such as the synthesis of 4(3H)-quinazolinones, highlights their versatility and importance in medicinal chemistry and pharmaceutical research (Dadgar & Kalkhorani, 2015).
5. Development of Reactive Dyes
The integration of the quinazolinone molecule into reactive dye systems demonstrates the compound's utility in material science, particularly in the development of novel dyes with specific colorimetric properties and antimicrobial activities, useful in textile engineering (Patel & Patel, 2012).
6. Antimicrobial Agent Synthesis
Quinazolinone derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial potential, showing promise as novel antimicrobial agents against a variety of bacterial strains (Kapoor, Nabi, Gupta, & Gupta, 2017).
7. Chemical Sensor Development
A quinazolinone derivative was used as a fluoroionophore for the development of a chemical sensor, particularly for Fe3+ detection. This application demonstrates the potential of quinazolinone derivatives in the development of sensitive, selective chemical sensors for various applications, including environmental monitoring and analytical chemistry (Zhang, Cheng, Zhang, Shen, & Yu, 2007).
properties
IUPAC Name |
6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-1-2-8(6-9)13-17-12-5-4-10(16)7-11(12)14(19)18(13)20/h1-7,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMJIDQCCLHTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2363138.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)
![2-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2363141.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2363143.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile](/img/structure/B2363145.png)
![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)
![N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2363150.png)
![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)


![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2363160.png)